3-Borono-4-formylbenzoic acid

Catalog No.
S8552208
CAS No.
M.F
C8H7BO5
M. Wt
193.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Borono-4-formylbenzoic acid

Product Name

3-Borono-4-formylbenzoic acid

IUPAC Name

3-borono-4-formylbenzoic acid

Molecular Formula

C8H7BO5

Molecular Weight

193.95 g/mol

InChI

InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12)

InChI Key

AFYXFNLCFDXDIP-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O

3-Borono-4-formylbenzoic acid is an organoboron compound with the molecular formula C8H7BO5C_8H_7BO_5. It features both a boronic acid group and a formyl group attached to a benzene ring, which significantly enhances its reactivity and versatility in organic synthesis. This compound is particularly important for its role in Suzuki-Miyaura coupling reactions, which are fundamental for constructing carbon-carbon bonds in complex organic molecules .

  • Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds between the boronic acid group and aryl or vinyl halides, facilitated by a palladium catalyst and a base such as potassium carbonate .
  • Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
  • Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's utility in synthesizing various biaryl compounds and other derivatives.

The synthesis of 3-Borono-4-formylbenzoic acid typically involves the borylation of 4-formylbenzoic acid. A common method is the Miyaura borylation, which employs bis(pinacolato)diboron in conjunction with a palladium catalyst and a base like potassium carbonate under inert conditions. This method allows for high yields and purity of the product .

Synthetic Route Overview:

  • Starting Material: 4-formylbenzoic acid.
  • Reagents: Bis(pinacolato)diboron, palladium catalyst, potassium carbonate.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Elevated temperatures under inert atmosphere.

3-Borono-4-formylbenzoic acid has numerous applications in organic synthesis, particularly:

  • Construction of Complex Organic Molecules: Its ability to participate in Suzuki-Miyaura coupling makes it valuable for creating complex molecular architectures.
  • Potential Use in Sensors: Due to its reactivity with diols, it may be explored for developing chemosensors for sugars or other biomolecules.

Interaction studies involving 3-Borono-4-formylbenzoic acid primarily focus on its reactivity with various substrates in organic synthesis. Its dual functionality (boronic and formyl groups) allows it to engage in diverse chemical transformations, making it an attractive candidate for further research into its interactions with biological targets and synthetic applications.

3-Borono-4-formylbenzoic acid shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzoic AcidHydroxyl group at position 4Lacks boronic functionality; limited coupling use
3-Bromo-4-formylbenzoic AcidBromine atom at position 3Suitable for different coupling reactions
3-Formylphenylboronic AcidFormyl group at position 3Different reactivity profile due to formyl group
3-Borono-4-formylbenzoic AcidFormyl and boronic groups on benzeneDual functionality enhances versatility

The uniqueness of 3-Borono-4-formylbenzoic acid lies in its combination of both a boronic acid group and a formyl group on the same benzene ring, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

194.0386535 g/mol

Monoisotopic Mass

194.0386535 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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